molecular formula C17H23N5O3 B2762818 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2380040-50-4

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2762818
CAS No.: 2380040-50-4
M. Wt: 345.403
InChI Key: GVTKCECVGBZBAK-UHFFFAOYSA-N
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Description

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a pyrimidine moiety. The presence of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and pyrimidine groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF or THF as solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxy group but differs in its overall structure and functional groups.

    4,4’-Difluorobenzophenone: While it contains aromatic rings, its functional groups and applications differ significantly.

Uniqueness

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its combination of pyrazole, piperidine, and pyrimidine rings. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-12-7-18-17(19-8-12)25-11-13-5-4-6-22(9-13)16(23)14-10-21(2)20-15(14)24-3/h7-8,10,13H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTKCECVGBZBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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